![molecular formula C7H9N5O2 B13082815 (6E)-6-[amino(nitro)methylidene]-1H-pyridine-2-carboximidamide](/img/structure/B13082815.png)
(6E)-6-[amino(nitro)methylidene]-1H-pyridine-2-carboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N2,N2-Dihydroxypyridine-2,6-bis(carboximidamide) is a chemical compound with the molecular formula C7H9N5O2 and a molecular weight of 195.18 g/mol . This compound is known for its unique structure, which includes two hydroxyl groups and two carboximidamide groups attached to a pyridine ring. It is used in various scientific research applications due to its versatile chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N2,N2-Dihydroxypyridine-2,6-bis(carboximidamide) typically involves the reaction of pyridine-2,6-dicarboxylic acid with hydroxylamine and subsequent conversion to the carboximidamide derivative . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization to obtain the desired product in high purity.
Industrial Production Methods
Industrial production methods for N2,N2-Dihydroxypyridine-2,6-bis(carboximidamide) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, is also common in industrial settings to achieve the required purity levels.
化学反应分析
Types of Reactions
N2,N2-Dihydroxypyridine-2,6-bis(carboximidamide) undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The carboximidamide groups can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl or carboximidamide groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize the reaction yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the hydroxyl groups may yield pyridine-2,6-dicarboxylic acid derivatives, while reduction of the carboximidamide groups can produce pyridine-2,6-diamine derivatives. Substitution reactions can lead to a wide range of products, depending on the nucleophile used.
科学研究应用
N2,N2-Dihydroxypyridine-2,6-bis(carboximidamide) has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of N2,N2-Dihydroxypyridine-2,6-bis(carboximidamide) involves its interaction with specific molecular targets and pathways. The hydroxyl and carboximidamide groups can form hydrogen bonds and coordinate with metal ions, making it an effective ligand in coordination chemistry. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
Pyridine-2,6-dicarboxylic acid: A precursor in the synthesis of N2,N2-Dihydroxypyridine-2,6-bis(carboximidamide).
Pyridine-2,6-diamine: A reduction product of N2,N2-Dihydroxypyridine-2,6-bis(carboximidamide).
N2,N6-Dihydroxypyridine-2,6-bis(carboximidamide): A closely related compound with similar chemical properties.
Uniqueness
N2,N2-Dihydroxypyridine-2,6-bis(carboximidamide) is unique due to its dual hydroxyl and carboximidamide functional groups, which provide a versatile platform for various chemical transformations and interactions. This makes it a valuable compound in both research and industrial applications.
属性
分子式 |
C7H9N5O2 |
|---|---|
分子量 |
195.18 g/mol |
IUPAC 名称 |
(6E)-6-[amino(nitro)methylidene]-1H-pyridine-2-carboximidamide |
InChI |
InChI=1S/C7H9N5O2/c8-6(9)4-2-1-3-5(11-4)7(10)12(13)14/h1-3,11H,10H2,(H3,8,9)/b7-5+ |
InChI 键 |
GBIMZLOPDFFATE-FNORWQNLSA-N |
手性 SMILES |
C1=C/C(=C(/N)\[N+](=O)[O-])/NC(=C1)C(=N)N |
规范 SMILES |
C1=CC(=C(N)[N+](=O)[O-])NC(=C1)C(=N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


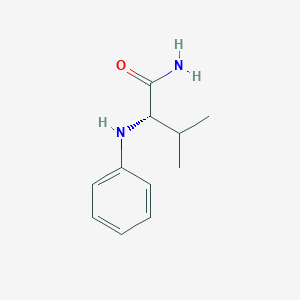
![5-Bromo-3-methylthieno[3,2-d]isoxazole](/img/structure/B13082739.png)

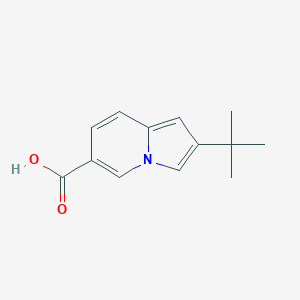
![Tert-butyl 4-(hydroxymethyl)-1-thia-8-azaspiro[4.5]decane-8-carboxylate 1,1-dioxide](/img/structure/B13082750.png)

![3-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine](/img/structure/B13082758.png)
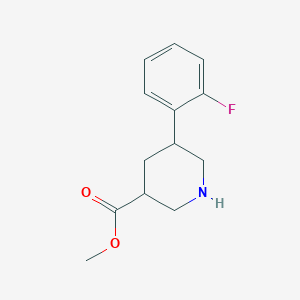
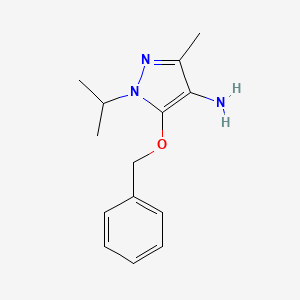
![1-[(2S)-1-(3-Pyridinyl)-2-pyrrolidinyl]methanamine](/img/structure/B13082768.png)
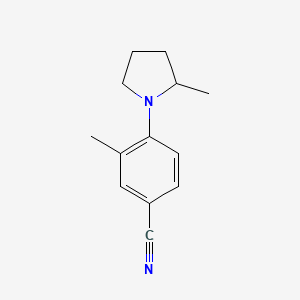
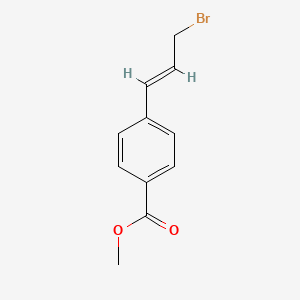

![2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]propanamide](/img/structure/B13082801.png)
